2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2613383-36-9
VCID: VC11527395
InChI: InChI=1S/C8H8BrF2N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H
SMILES:
Molecular Formula: C8H9BrClF2N
Molecular Weight: 272.52 g/mol

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride

CAS No.: 2613383-36-9

Cat. No.: VC11527395

Molecular Formula: C8H9BrClF2N

Molecular Weight: 272.52 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride - 2613383-36-9

Specification

CAS No. 2613383-36-9
Molecular Formula C8H9BrClF2N
Molecular Weight 272.52 g/mol
IUPAC Name 2-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride
Standard InChI InChI=1S/C8H8BrF2N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H
Standard InChI Key VFGVIBLDMIRBAS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C(CN)(F)F.Cl

Introduction

Synthetic Methodology and Optimization

The synthesis of 2-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves a multi-step sequence emphasizing cost efficiency and scalability. A patented method (CN102796006A) outlines the following critical stages :

Reaction Sequence and Conditions

  • Amination of Ethyl Bromodifluoroacetate:
    Ethyl bromodifluoroacetate is dissolved in diethyl ether and treated with ammonia gas at ambient temperature, yielding 2-bromo-2,2-difluoroacetamide after solvent evaporation .

  • Borohydride Reduction:
    The acetamide intermediate is reduced using sodium borohydride in tetrahydrofuran (THF) at 0–10°C, with boron trifluoride etherate as a Lewis acid catalyst. This step achieves reductive cleavage of the amide bond to the primary amine .

  • Workup and Salt Formation:
    The crude amine is extracted with dichloromethane, washed with brine, and treated with hydrogen chloride gas to precipitate the hydrochloride salt at pH <3 .

Table 1: Synthesis Parameters and Yields

StepKey ReagentsConditionsYield (%)
1Ethyl bromodifluoroacetate, NH₃Room temperature-
2NaBH₄, BF₃·Et₂O0–10°C-
3HCl gaspH <330–35

Data derived from experimental protocols .

Advantages Over Prior Methods

This approach eliminates reliance on expensive rhodium catalysts (e.g., RhCl₃·3H₂O, ~$2,970/g), reducing production costs by >80% compared to earlier routes . The use of sodium borohydride ($0.50/g) and boron trifluoride etherate ($1.20/mL) enables kilogram-scale synthesis, addressing a critical barrier to industrial adoption .

Physicochemical Properties and Structural Analysis

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (t, J=1.8 Hz, 1H, ArH), 7.35–7.28 (m, 2H, ArH), 4.12 (q, J=6.7 Hz, 1H, CH), 3.02 (br s, 2H, NH₂⁺)

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -102.5 (d, J=238 Hz, 2F)

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-F)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator